In-Depth Technical Guide: 2,4-Dibromo-6-methylpyridin-3-ol (CAS: 23003-29-4)
In-Depth Technical Guide: 2,4-Dibromo-6-methylpyridin-3-ol (CAS: 23003-29-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromo-6-methylpyridin-3-ol is a halogenated pyridine derivative. While specific research on this compound is limited in publicly available literature, its structural features—a substituted pyridine ring—are common in molecules of significant biological interest. Pyridine scaffolds are integral to numerous pharmaceuticals and bioactive compounds, exhibiting a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of two bromine atoms and a hydroxyl group on the pyridine core suggests that this molecule could be a valuable building block for medicinal chemistry and a candidate for biological screening.
This guide provides a comprehensive overview of the known properties of 2,4-Dibromo-6-methylpyridin-3-ol, a proposed synthetic route, and a hypothetical workflow for the preliminary assessment of its biological activity, particularly in the context of cancer research, an area where similar pyridine derivatives have shown promise.
Physicochemical Properties
The fundamental physicochemical properties of 2,4-Dibromo-6-methylpyridin-3-ol are summarized below. This data has been compiled from various chemical suppliers.
| Property | Value | Reference |
| CAS Number | 23003-29-4 | [1][2][3] |
| Molecular Formula | C₆H₅Br₂NO | [2][3] |
| Molecular Weight | 266.92 g/mol | [2] |
| IUPAC Name | 2,4-dibromo-6-methylpyridin-3-ol | [3] |
| Canonical SMILES | CC1=CC(Br)=C(O)C(Br)=N1 | [2] |
| InChI Key | BUEXQMBXOSVCIO-UHFFFAOYSA-N | [3] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3] |
Proposed Synthesis
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2,4-Dibromo-6-methylpyridin-3-ol.
Detailed Experimental Protocol (Hypothetical)
This protocol is a general guideline and would require optimization.
Materials:
-
6-methylpyridin-3-ol
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Ethanol
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, dissolve 6-methylpyridin-3-ol (1 equivalent) in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise via the dropping funnel with constant stirring. The rate of addition should be controlled to maintain the reaction temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. Quench any unreacted bromine by the slow addition of a saturated sodium thiosulfate solution until the orange color disappears.
-
Neutralization and Precipitation: Neutralize the acidic solution by carefully adding a saturated sodium bicarbonate solution until the pH is approximately 7. The crude product should precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the purified 2,4-Dibromo-6-methylpyridin-3-ol.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Safety and Handling
The following safety information is based on data provided for the compound and structurally related chemicals.
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[4] |
| Skin Corrosion/Irritation | Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4] |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Potential Biological Applications and Screening Workflow
Given that many pyridine derivatives exhibit anticancer properties, a logical starting point for investigating the biological activity of 2,4-Dibromo-6-methylpyridin-3-ol is in the field of oncology.[5][6] Some substituted pyridines have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[5][7]
Proposed Biological Screening Workflow
Caption: Proposed workflow for in vitro biological evaluation.
Experimental Protocols (Hypothetical)
5.2.1. In Vitro Cytotoxicity Screening (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and Huh-7 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[6]
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 2,4-Dibromo-6-methylpyridin-3-ol in DMSO. Treat the cells with serial dilutions of the compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[8]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol) and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
5.2.2. Tubulin Polymerization Assay
-
Assay Principle: This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. The polymerization is typically monitored by an increase in fluorescence of a reporter dye.
-
Procedure:
-
Reconstitute purified tubulin in a polymerization buffer.
-
In a 96-well plate, add the tubulin solution, GTP, and the fluorescent reporter.
-
Add 2,4-Dibromo-6-methylpyridin-3-ol at various concentrations. Include a positive control (e.g., Combretastatin A-4) and a negative control (vehicle).[5]
-
Monitor the fluorescence intensity over time at 37°C.
-
Inhibitory activity is determined by a reduction in the rate and extent of fluorescence increase compared to the negative control.
-
Conclusion
2,4-Dibromo-6-methylpyridin-3-ol represents an under-explored molecule with potential for applications in medicinal chemistry and drug discovery. While specific data on its synthesis and biological activity are scarce, this guide provides a robust, scientifically-grounded framework for researchers to begin their investigations. The proposed synthetic route is based on well-established chemical principles, and the suggested biological screening workflow targets a high-impact therapeutic area where related pyridine compounds have demonstrated efficacy. Further research into this and similar halogenated pyridinols could lead to the discovery of novel therapeutic agents.
References
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 2,4-Dibromo-6-methylpyridin-3-ol 95.00% | CAS: 23003-29-4 | AChemBlock [achemblock.com]
- 3. 2,4-Dibromo-6-methylpyridin-3-ol | 23003-29-4 [sigmaaldrich.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

